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Compound Name: LEB-03-145

Cat. No.: B12402045

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of LEB-03-145,
a novel Deubiquitinase-Targeting Chimera (DUBTAC), against alternative therapeutic
strategies. The information is intended to inform researchers on the selectivity of this molecule
and aid in the design and interpretation of preclinical studies.

Introduction to LEB-03-145

LEB-03-145 is a heterobifunctional molecule designed to induce the stabilization of the WEE1
kinase, a critical regulator of the G2/M cell cycle checkpoint. It achieves this by hijacking the
deubiquitinase OTUBL1. LEB-03-145 is composed of three key components:

o AWEEL1 binder: The potent and selective WEEL1 inhibitor, Adavosertib (AZD1775).

o An OTUBLI1 recruiter: EN523, a covalent ligand that binds to a non-catalytic cysteine (C23) on
OTUB1.[1]

o Alinker: A C5 alkyl linker connecting the WEE1 binder and the OTUBL1 recruiter.

The cross-reactivity profile of LEB-03-145 is therefore a composite of the selectivity of its
individual components, AZD1775 and EN523, as well as any potential neo-off-targets created
by the complete chimera.
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Signaling Pathway and Mechanism of Action

The intended mechanism of action for LEB-03-145 involves the formation of a ternary complex
between WEEL, LEB-03-145, and OTUBL. This proximity-induced interaction is designed to
lead to the deubiquitination of WEE1 by OTUB1, thereby preventing its proteasomal
degradation and increasing its cellular stability.

Mechanism of LEB-03-145-mediated WEE1 stabilization.

Cross-Reactivity Profile of LEB-03-145 Components

The overall selectivity of LEB-03-145 is critically dependent on the individual cross-reactivity
profiles of its constituent molecules, AZD1775 and EN523.

AZD1775 (Adavosertib)

AZD1775 is a well-characterized, potent inhibitor of WEE1 kinase. However, kinome-wide
screening has revealed off-target activity against other kinases, most notably Polo-like kinase 1
(PLK1).

Target IC50 (nM) Reference
WEE1 5.2-28 [21[31[4]
PLK1 22 -102 [2][5]

Yes 14 [3]

Note: IC50 values can vary depending on the assay conditions.

Other identified off-targets with lower potency include JAK2/3, ABL1, YES1, and MAP3K4.[6]
The inhibition of PLK1 is a significant consideration, as both WEE1 and PLK1 are involved in
cell cycle regulation, and dual inhibition may lead to synergistic or antagonistic effects, as well
as distinct toxicity profiles.

EN523

EN523 is a covalent recruiter of OTUB1, targeting a non-catalytic cysteine residue (C23).[7] A
key feature of EN523 is that it does not inhibit the deubiquitinase activity of OTUBL1.[1][7] The
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discovery of EN523 utilized chemoproteomic approaches, which inherently provide information
about selectivity. While a comprehensive, quantitative proteome-wide selectivity profile for
EN523 is not publicly available, the initial discovery process suggests a degree of selectivity for
OTUBL1. The covalent nature of its binding to a non-catalytic site is a distinguishing feature
compared to active-site directed inhibitors.

It is important to note that OTUBL itself has a preference for cleaving K48-linked polyubiquitin
chains and has been shown to also cleave NEDD8 modifications.[8][9]

Comparison with Alternative Approaches

The cross-reactivity profile of LEB-03-145 can be compared to other strategies for modulating
WEEL activity, such as direct WEEL1 inhibitors and WEE1-targeting PROTACS.

Key Off-

Approach Primary Target(s
H y Target(s) Targets/Considerations

AZD1775 off-targets (e.g.,

WEEL1 (stabilization via OTUB1 PLK1), potential EN523 off-
LEB-03-145 (DUBTAC)

recruitment) targets, potential neo-off-
targets.
WEEL1 Inhibitors (e.g., o )
WEEZ1 (inhibition) Kinase off-targets (e.g., PLK1).
AZD1775)
Off-targets of the WEE1
_ binder, off-targets of the E3
WEE1 PROTACs WEEL1 (degradation)

ligase recruiter, potential for

"hook effect".

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are
representative protocols for key experiments.

Kinase Inhibition Assay (for AZD1775 component)
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Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against

a panel of kinases.

Workflow:
Pre o TSR, SRS, Add test compound Incubate @elom Stop reaction and Plot % inhibition vs.
P (e.g., AZD1775) at various quantify substrate compound concentration
and ATP solution k|nase reaction
concentrations phosphorylation and calculate IC50
Click to download full resolution via product page
Workflow for a typical kinase inhibition assay.
Protocol:

» Recombinant human kinases are incubated with a generic substrate (e.g., poly(Glu, Tyr) 4:1)
and ATP (e.g., 10 uM) in a kinase bulffer.

e The test compound is added in a dose-response manner.
e The reaction is allowed to proceed at 30°C for a defined period (e.g., 30-60 minutes).

e The reaction is stopped, and the amount of phosphorylated substrate is quantified, often
using a radioactive label ([y-32P]ATP) and scintillation counting, or a fluorescence-based
method.

» The percentage of kinase activity inhibition is calculated relative to a vehicle control, and the
IC50 value is determined by fitting the data to a dose-response curve.

Deubiquitinase (DUB) Activity Assay (for EN523
component)

Objective: To assess the effect of a compound on the catalytic activity of a DUB.

Workflow:
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Pre-incubate DUB with
test compound (e.g., EN523)
or vehicle

Incubate to allow
deubiquitination

Add ubiquitinated substrate
(e.g., di-ubiquitin)

Prepare recombinant DUB
(e.g., OTUB1)

Analyze cleavage products
by SDS-PAGE and Western Blot

Click to download full resolution via product page

Workflow for a DUB activity assay.

Protocol:

e Recombinant human OTUBLI1 is pre-incubated with the test compound (e.g., EN523) or a
vehicle control (e.g., DMSO) for a specified time (e.g., 30-60 minutes) at 37°C.

o Adi-ubiquitin substrate (e.g., K48-linked) is added to initiate the reaction.
e The reaction is incubated at 37°C for various time points.
e The reaction is quenched by the addition of SDS-PAGE loading buffer.

e The cleavage of the di-ubiquitin into mono-ubiquitin is visualized by SDS-PAGE followed by
Western blotting with an anti-ubiquitin antibody.

Proteome-Wide Off-Target Profiling (for LEB-03-145)

Objective: To identify the protein targets and off-targets of a compound in a cellular context.

Workflow:
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Treat cells with
biotinylated/alkyne-tagged
probe or test compound

l
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perform click chemistry
(if applicable)
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(e.g., with trypsin)
LC-MS/MS analysis
of peptides

Identify and quantify
bound proteins

Click to download full resolution via product page
Workflow for proteomic off-target profiling.
Protocol:

e Live cells are treated with a probe version of the compound of interest (e.g., containing a
biotin or alkyne handle) or with the unmodified compound in a competitive manner.

o Cells are lysed, and for alkyne-tagged probes, a click chemistry reaction is performed to

attach a reporter tag (e.g., biotin-azide).
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e Proteins bound to the probe are enriched using affinity purification (e.g., streptavidin beads
for biotinylated probes).

e The enriched proteins are digested into peptides, typically while still bound to the beads.

e The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry
(LC-MS/MS).

e The mass spectrometry data is used to identify and quantify the proteins that interacted with
the probe, revealing on-target and off-target engagement.

Conclusion

LEB-03-145 represents a novel approach to upregulate WEE1 protein levels through targeted
protein stabilization. Its cross-reactivity profile is a composite of its WEE1-binding and OTUB1-
recruiting moieties. The known off-target profile of the AZD1775 component, particularly its
activity against PLK1, is a key consideration for interpreting experimental results. While the
OTUBI1 recruiter EN523 was developed using methods that favor selectivity, a comprehensive
quantitative analysis of its proteome-wide interactions is needed for a complete cross-reactivity
assessment. Future studies should aim to directly profile the off-targets of the intact LEB-03-
145 molecule to identify any emergent binding properties of the chimera.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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